3-(4-Bromophenyl)-2,2-dimethylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROXVNNDXPWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-30-6 | |
| Record name | 3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, identified by the CAS number 186498-30-6 , is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring a bromophenyl group attached to a neopentyl carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the dimethylpropanoic acid portion can influence the compound's pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and potential applications, serving as a vital resource for professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| CAS Number | 186498-30-6 | [1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | |
| Predicted XlogP | 3.3 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 2 |
Synthesis and Workflow
A detailed, large-scale synthesis of the related compound, (S)-3-(4-Bromophenyl)butanoic acid, has been reported in Organic Syntheses.[2][3] This procedure involves a rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to crotonate, followed by hydrolysis. This methodology could potentially be adapted for the synthesis of the target molecule by using a suitable α,β-unsaturated ester with the required dimethyl substitution.
Another relevant synthetic strategy is detailed in a patent for the preparation of the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid.[4][5] This process involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.[4][5] This highlights a method for introducing the bromo-substituent onto the phenyl ring of a pre-existing carboxylic acid scaffold.
Conceptual Synthesis Workflow:
Sources
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- 2. orgsyn.org [orgsyn.org]
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- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Gem-Dimethyl Substituted Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
Abstract
This technical guide provides a comprehensive overview of gem-dimethyl substituted phenylpropanoic acid derivatives, a significant class of molecules in medicinal chemistry. The core focus is on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear hormone receptors involved in regulating lipid and glucose metabolism, and inflammation. This document delves into the strategic importance of the gem-dimethyl group, the mechanism of PPAR activation, detailed synthetic methodologies, structure-activity relationships (SAR), and robust protocols for biological evaluation. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in drug discovery and development.
Introduction: The Strategic Value of a Unique Scaffold
Phenylpropanoic acid derivatives represent a versatile scaffold for developing ligands that target nuclear receptors. The introduction of a gem-dimethyl group at the α-position of the propanoic acid chain is a key medicinal chemistry strategy. This modification imparts specific conformational and metabolic properties that can significantly enhance the therapeutic profile of these molecules.[1][2] These derivatives have been extensively explored as modulators of PPARs, a family of ligand-activated transcription factors critical to metabolic homeostasis.[3][4] Understanding this chemical class requires an appreciation for the nuanced interplay between the gem-dimethyl group, the phenylpropanoic acid backbone, and the complex biology of the PPAR signaling cascade.
The Significance of the gem-Dimethyl Group
The gem-dimethyl moiety is more than a simple structural component; it is a strategic element used by medicinal chemists to optimize drug-like properties.[2][5] Its inclusion can lead to several benefits:
-
Conformational Restriction: The two methyl groups introduce steric bulk, which can lock the molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, potentially increasing potency.[1][2]
-
Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is resistant to metabolic oxidation, a common pathway for drug degradation. This can increase the molecule's half-life and overall exposure in vivo.[1][6]
-
Improved Pharmacokinetics: By blocking metabolism at a key position, the gem-dimethyl group can lead to a more predictable and favorable pharmacokinetic (DMPK) profile.[5]
Core Mechanism of Action: Modulation of the PPAR Signaling Pathway
Gem-dimethyl substituted phenylpropanoic acid derivatives exert their primary biological effects by acting as ligands for PPARs. PPARs are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[7][8][9] These receptors function as master regulators of gene expression, controlling networks involved in metabolism and inflammation.[10][11]
Upon binding by a ligand (agonist), the PPAR undergoes a conformational change, allowing it to dissociate from corepressor proteins and recruit coactivator proteins. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR).[7][11] The PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[12]
Caption: A general workflow for synthesizing gem-dimethyl phenylpropanoic acids.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol describes a typical synthesis, which must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Monomethylation of Ethyl Phenylacetate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.
-
Addition: Add a solution of the starting ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Causality: LDA is a strong, non-nucleophilic base ideal for cleanly deprotonating the α-carbon without competing side reactions like ester saponification. The low temperature maintains the kinetic stability of the enolate.
-
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the α-methylated ester.
Step 2: Second Methylation to form the gem-Dimethyl Group
-
Procedure: Repeat Step 1 using the purified α-methylated ester as the starting material. This second alkylation installs the second methyl group, creating the gem-dimethyl center.
-
Trustworthiness: It is critical to use a strong base like LDA to overcome the increased steric hindrance and slightly lower acidity of the remaining α-proton in the monomethylated intermediate.
-
Step 3: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified α,α-dimethylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3.0 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 4-6 hours).
-
Causality: LiOH is an effective reagent for ester hydrolysis (saponification). The use of a THF/water solvent system ensures the solubility of both the organic ester and the inorganic base.
-
-
Workup: Acidify the reaction mixture to pH ~2-3 with 1N hydrochloric acid (HCl). Extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final gem-dimethyl substituted phenylpropanoic acid derivative. The product can be further purified by recrystallization if necessary.
Structure-Activity Relationships (SAR)
The potency and subtype selectivity of these derivatives are highly dependent on their molecular structure. SAR studies have revealed key pharmacophoric elements that are essential for effective PPAR modulation. [3][13]
Caption: Key pharmacophoric regions governing the SAR of phenylpropanoic acid PPAR modulators.
The following table summarizes key SAR findings from the literature. [3][4][14]
| Molecular Region | Structural Modification | Impact on Activity & Selectivity |
|---|---|---|
| Acidic Head | Carboxylic acid is generally required. | Forms critical hydrogen bonds in the ligand-binding pocket (LBP) of PPARs. Essential for anchoring the molecule. |
| gem-Dimethyl Group | Presence of the gem-dimethyl group. | Increases potency by locking the molecule in a favorable binding conformation and enhances metabolic stability. [1][2] |
| Central Phenyl Ring | Substitution pattern (ortho, meta, para). | Influences the orientation of the linker and tail groups within the LBP. |
| Linker | Ether, amide, or alkyl chains. | The type and length of the linker are critical for subtype selectivity. For example, an amide-containing linker can favor PPARα activity. [4] |
| Hydrophobic Tail | Aromatic or aliphatic groups. | Interacts with the large, hydrophobic region of the LBP. The size, shape, and electronics of this group are major determinants of potency and subtype selectivity. |
| Stereochemistry | (R) vs. (S) enantiomer at the α-carbon (if not gem-disubstituted). | Often, one enantiomer is significantly more active than the other, highlighting the specific 3D geometry of the LBP. Interestingly, this relationship can be reversed depending on other substituents. [13]|
Protocols for Biological Evaluation
To determine the efficacy and selectivity of newly synthesized compounds, a series of in vitro assays are essential. The cell-based transactivation assay is a cornerstone for quantifying PPAR agonist activity.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the DNA-binding domain (DBD) of another protein (commonly GAL4).
-
A reporter vector containing a promoter with upstream activator sequences (UAS) that are recognized by the GAL4-DBD, which drives the expression of a reporter gene (e.g., Luciferase).
When a test compound (agonist) binds to the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPAR activation. [15] Experimental Workflow:
Caption: Workflow for a PPAR-LBD Luciferase Reporter Transactivation Assay.
Detailed Protocol Steps:
-
Cell Culture: Maintain HEK293T or a similar easily transfectable cell line in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Plating: After transfection, plate the cells into 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allow them to recover for 24 hours. [15]4. Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the compound dilutions to the cells. Include wells for a positive control (a known potent PPAR agonist) and a vehicle control (DMSO only).
-
Trustworthiness: The positive control validates that the assay system is working correctly, while the vehicle control establishes the baseline level of reporter activity.
-
-
Incubation: Incubate the plates for 18-24 hours to allow for gene transcription and protein expression.
-
Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the maximal efficacy.
Therapeutic Potential and Future Directions
The unique ability of gem-dimethyl substituted phenylpropanoic acids to modulate PPARs makes them highly valuable candidates for treating metabolic disorders. [3][16]* PPARα agonists are effective at lowering triglycerides and are used to treat dyslipidemia. [3]* PPARγ agonists (like the thiazolidinedione class) are potent insulin sensitizers used in the treatment of type 2 diabetes. [17]* Dual or Pan-PPAR agonists that activate multiple subtypes (e.g., PPARα/γ or PPARα/δ) are being developed to simultaneously address multiple aspects of the metabolic syndrome, such as high blood sugar and abnormal cholesterol levels, with the potential for improved efficacy and reduced side effects. [16][18] Future research is focused on developing Selective PPAR Modulators (SPPARMs) . These are compounds that bind to PPARs but elicit only a subset of the receptor's downstream effects. The goal is to design ligands that retain the therapeutic benefits (e.g., insulin sensitization for PPARγ) while avoiding undesirable side effects (e.g., weight gain and fluid retention). [16]This requires a sophisticated understanding of how different ligands induce distinct receptor conformations, leading to differential cofactor recruitment and gene regulation.
Conclusion
Gem-dimethyl substituted phenylpropanoic acid derivatives are a cornerstone of modern medicinal chemistry for targeting metabolic diseases. The strategic incorporation of the gem-dimethyl group provides a powerful tool to enhance potency and pharmacokinetic properties. Their mechanism of action via the modulation of PPAR subtypes α, γ, and δ offers multiple avenues for therapeutic intervention in dyslipidemia, type 2 diabetes, and other components of the metabolic syndrome. Continued exploration of the structure-activity relationships and the development of subtype-selective and partial agonists hold immense promise for creating safer and more effective therapies for these widespread and debilitating conditions.
References
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Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]
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QIAGEN. PPAR Signaling. GeneGlobe. Available from: [Link]
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Cusabio. PPAR signaling pathway. Available from: [Link]
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GSEA. Human Gene Set: KEGG_PPAR_SIGNALING_PATHWAY. Available from: [Link]
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Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine. Available from: [Link]
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Ramírez-Pérez, A., et al. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed. Available from: [Link]
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Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry. Available from: [Link]
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ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available from: [Link]
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ResearchGate. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Available from: [Link]
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ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Available from: [Link]
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Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. Available from: [Link]
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Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. PubMed. Available from: [Link]
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Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PMC. Available from: [Link]
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Lee, C. H. (2012). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PMC. Available from: [Link]
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Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry. Available from: [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available from: [Link]
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Tan, Y., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. PMC. Available from: [Link]
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Maggiora, D., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. Available from: [Link]
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Alam, S., & Khan, F. (2019). A Comparative Study on Selective PPAR Modulators through Quantitative Structure-activity Relationship, Pharmacophore and Docking Analyses. PubMed. Available from: [Link]
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Miyachi, H. (2006). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. PubMed. Available from: [Link]
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An In-Depth Technical Guide to Conformationally Restricted Phenylalanine Mimetics
Abstract
Phenylalanine is a cornerstone amino acid in medicinal chemistry, frequently mediating critical peptide-protein interactions through its aromatic side chain.[1][2] However, the inherent conformational flexibility of its side chain often leads to reduced binding affinity and susceptibility to proteolytic degradation, limiting the therapeutic potential of peptide-based drugs.[3] This guide provides a comprehensive technical overview of conformationally restricted phenylalanine mimetics—structurally modified analogs designed to lock the orientation of the phenyl group into a specific, biologically active conformation. We will explore the fundamental design principles, detail key synthetic methodologies, discuss robust characterization techniques, and present case studies that highlight the successful application of these mimetics in enhancing the potency, selectivity, and metabolic stability of therapeutic candidates.
The Rationale for Conformational Restriction
The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of rapidly interconverting conformers in solution.[3] While this flexibility allows for interactions with various biological targets, it comes at a significant entropic cost upon binding to a specific receptor. The peptide must "freeze" into a single bioactive conformation, a process that is thermodynamically unfavorable.
The side chain of phenylalanine (Phe) is characterized by two primary rotatable bonds, Chi (χ1) and Chi (χ2), which define the spatial orientation of the phenyl ring relative to the peptide backbone. By incorporating structural constraints that limit the rotation around these bonds, we can pre-organize the molecule into its bioactive conformation. This strategy offers several key advantages:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, constrained analogs can exhibit significantly higher affinity for their target receptor.[3]
-
Improved Selectivity: A rigid conformation can be tailored to fit a specific receptor subtype, minimizing off-target effects.
-
Increased Metabolic Stability: A constrained structure can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[4]
-
Probing Receptor Topography: Mimetics with defined geometries serve as powerful tools to map the binding pockets of receptors and enzymes.[5]
Design Principles and Key Structural Classes
The design of a conformationally restricted mimetic begins with an understanding of the desired side-chain orientation. This is often informed by structural data from X-ray crystallography or NMR spectroscopy of the parent peptide bound to its target. The primary goal is to mimic the gauche(-), gauche(+), or trans rotamers of the χ1 torsion angle.
Several classes of mimetics have been developed, each employing a different strategy to achieve conformational rigidity.
Tetrahydroisoquinoline Carboxylic Acid (Tic)
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a widely used phenylalanine analog where the side chain is cyclized back onto the backbone nitrogen.[6] This bicyclic structure rigidly constrains the χ1 angle to approximately -60°, forcing it into a gauche(-) conformation. Tic has been instrumental in developing potent ligands for opioid receptors and other GPCRs.
Cyclopropyl-Constrained Phenylalanine (Cpp)
Incorporating a cyclopropane ring into the side chain is a powerful method to restrict both χ1 and χ2 torsions.[7][8] The rigid, three-membered ring acts as a "conformational lock." Depending on the substitution pattern and stereochemistry of the cyclopropane ring, different, well-defined side-chain orientations can be achieved.[4][9] This allows for precise directional control of the phenyl group, a feature unique to this class of mimetics.[4]
β-Substituted Phenylalanines
Introducing a substituent, such as a methyl group, at the β-carbon of the phenylalanine side chain creates steric hindrance that disfavors certain rotamers. For example, (2S,3S)-β-Methylphenylalanine preferentially adopts a trans conformation for χ1. This approach offers a more subtle method of conformational control compared to cyclization strategies.
Synthetic Methodologies
The synthesis of these non-canonical amino acids often requires multi-step, stereoselective routes.
Synthesis of (S)-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
The classic route to Tic is the Bischler-Napieralski reaction , which involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[10][11]
Experimental Protocol: Synthesis of Boc-(S)-Tic-OH
-
Amide Formation: L-phenylalanine is converted to its methyl ester and then reacted with chloroacetyl chloride to form the N-chloroacetylated intermediate.
-
Cyclization (Bischler-Napieralski): The intermediate is treated with a Lewis acid, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[12] This induces cyclization to form the 3,4-dihydroisoquinoline derivative.
-
Reduction: The resulting imine is reduced, often using sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline ring system.[13]
-
Protection and Hydrolysis: The secondary amine is protected (e.g., with a Boc group), and the methyl ester is hydrolyzed under basic conditions to afford the final carboxylic acid.
-
Validation: The final product's identity and enantiomeric purity are confirmed using ¹H NMR, mass spectrometry, and chiral HPLC.
Asymmetric Synthesis of Cyclopropyl-Phenylalanine
Asymmetric cyclopropanation is crucial for accessing enantiomerically pure cyclopropyl amino acids.[7] One effective strategy involves the use of a chiral sulfinyl auxiliary.[7]
Experimental Protocol: Asymmetric Cyclopropanation
-
Ylide Formation: A chiral sulfonium ylide is generated in situ. Enantiopure sulfoxides serve as excellent chiral auxiliaries due to their ease of preparation and the high degree of asymmetric induction they provide.[7]
-
Cyclopropanation: The ylide reacts with a suitable Michael acceptor, such as an α,β-unsaturated ester derived from cinnamic acid. This step establishes the three-membered ring with high diastereoselectivity.
-
Auxiliary Removal: The chiral sulfinyl group is removed under mild conditions, for example, using a Grignard reagent like MeMgI at low temperatures.[7]
-
Functional Group Manipulation: The resulting cyclopropyl ester is then converted into the desired amino acid through standard functional group transformations (e.g., Curtius rearrangement, hydrolysis).
-
Validation: The stereochemistry of the cyclopropane ring is confirmed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by X-ray crystallography if suitable crystals can be obtained.[14]
Biophysical Characterization
Confirming that a synthetic mimetic adopts the intended conformation is a critical, self-validating step.
NMR Spectroscopy
Proton NMR (¹H NMR) is the most powerful tool for conformational analysis in solution.[15]
-
Coupling Constants (³J): The Karplus relationship allows the estimation of dihedral angles from vicinal (³J) coupling constants. For phenylalanine and its analogs, the ³J(Hα,Hβ) coupling constants are particularly informative for determining the χ1 rotamer populations.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide through-space distance information between protons. For a constrained analog, specific NOEs between the phenyl ring protons and backbone protons can definitively establish the side-chain conformation.[16]
X-ray Crystallography
When a mimetic can be crystallized, X-ray diffraction provides unambiguous, high-resolution data on its solid-state conformation.[14] This data serves as the gold standard for validating the structural constraints imposed by the molecular design.
Data Summary: Conformational Parameters
The following table summarizes the typical torsional angle constraints imposed by different mimetic strategies.
| Mimetic Class | Key Constraint Strategy | Typical χ1 Torsion Angle | Conformation Locked |
| Phenylalanine | None (Flexible) | -60°, 180°, +60° | Ensemble Average |
| Tetrahydroisoquinoline (Tic) | Backbone Cyclization | ≈ -60° | gauche(-) |
| (1S,2S)-Cyclopropyl-Phe | Side-chain Cyclization | ≈ 180° | trans |
| (2S,3S)-β-Methyl-Phe | Steric Hindrance | Favors ≈ 180° | trans (preferred) |
Case Studies in Drug Discovery
Tachykinin NK-1 Receptor Antagonists
The neuropeptide Substance P (SP) contains two critical phenylalanine residues at positions 7 and 8. Early structure-activity relationship (SAR) studies using various constrained Phe analogs, including Tic and indanylglycine (Ing), were pivotal in mapping the steric requirements of the NK-1 receptor's binding pocket.[5] These studies revealed that the sub-pocket for Phe7 is sterically confined, accommodating only a gauche(-) conformation, while the Phe8 sub-pocket is significantly larger and can accommodate bulkier groups in both gauche(-) and trans orientations.[5] This knowledge guided the design of potent and selective non-peptide NK-1 antagonists.
HIV-1 Capsid Inhibitors
The HIV-1 capsid protein is a validated drug target. Phenylalanine derivatives have been designed to bind at the interface between capsid monomers, disrupting the assembly process.[17] Constraining the conformation of these phenylalanine-based inhibitors can optimize their fit within the binding pocket, leading to improved antiviral potency.
Improving Peptide Stability and Selectivity
The incorporation of constrained amino acids is a well-established strategy to improve the metabolic stability and receptor selectivity of therapeutic peptides.[3][4][18] For example, replacing a native Phe residue with a cyclopropane-constrained analog can drastically improve resistance to enzymatic degradation while simultaneously locking the peptide into a conformation that is selective for a specific receptor subtype.[4] Fluorinated phenylalanines have also been widely used to enhance metabolic stability and modulate binding properties.[19]
Conclusion and Future Outlook
Conformationally restricted phenylalanine mimetics are indispensable tools in modern drug discovery. They provide a rational and powerful approach to transform flexible, labile peptides into potent, selective, and stable drug candidates. The continued development of novel synthetic methods, particularly those that are scalable and employ green chemistry principles, will further expand the accessibility and diversity of these valuable building blocks.[8][20] As our understanding of protein-protein interactions deepens, the precise conformational control offered by these mimetics will be paramount in designing the next generation of targeted therapeutics.
References
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Giolitti, A., et al. (1997). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Jasiński, M., et al. (2009). Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation. Synthetic Communications. Available at: [Link]
-
Jacquot, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]
-
Atta, F., et al. (2008). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry. Available at: [Link]
-
Fawcett, F., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]
-
Das, P., et al. (2020). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. iScience. Available at: [Link]
-
Majewska, M., et al. (2018). Constrained beta-amino acid-containing miniproteins. Chemical Communications. Available at: [Link]
-
ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]
-
Yoder, N. C., & Kumar, K. (2006). Selective Protein-Protein Interactions Driven by a Phenylalanine Interface. Journal of the American Chemical Society. Available at: [Link]
-
Gardiner, J., & Abell, A. D. (2004). Synthesis and solid state conformation of phenylalanine mimetics constrained in a proline-like conformation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cormanich, R. A., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Hughes, R. A., et al. (2021). Recent Structural Advances in Constrained Helical Peptides. Molecules. Available at: [Link]
-
Mori, M., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]
-
Singh, G., & Singh, M. S. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]
-
American Chemical Society. (1981). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Kaur, D., et al. (2009). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of Chemical Physics. Available at: [Link]
-
Lee, E., et al. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. PLoS One. Available at: [Link]
-
Wuxi Jinghai Amino Acid Co., Ltd. (2024). The Role of L Phenylalanine in Protein Synthesis. Wuxi Jinghai Amino Acid Co., Ltd. Available at: [Link]
-
Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Semantic Scholar. Available at: [Link]
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Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Conformationally constrained substance P analogues: the total synthesis of a constrained peptidomimetic for the Phe7-Phe8 region. Semantic Scholar. Available at: [Link]
-
Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Isaksson, L., et al. (2021). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B. Available at: [Link]
-
Nitsche, C., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chiba, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]
-
Al-Sayah, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Available at: [Link]
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The Gem-Dimethyl Effect in Drug Design: A Technical Guide
Executive Summary
The gem-dimethyl effect (also known as the Thorpe-Ingold effect ) is a cornerstone principle in physical organic chemistry that has been successfully translated into modern medicinal chemistry. It refers to the acceleration of cyclization rates and the stabilization of specific conformations induced by the presence of two methyl groups on a single carbon atom.
For drug developers, this effect is not merely a kinetic curiosity but a strategic tool. It is employed to:
-
Lock bioactive conformations , reducing the entropic penalty of binding (
). -
Block metabolic soft spots , particularly cytochrome P450-mediated oxidation at
-carbon positions. -
Facilitate macrocyclization , a critical step in the synthesis of large-ring drugs (e.g., HCV protease inhibitors).
This guide provides a technical analysis of the underlying mechanisms, strategic applications, and synthetic methodologies for leveraging the gem-dimethyl effect in drug discovery.[1][2]
Part 1: Fundamental Principles
The Thorpe-Ingold Effect: Physics of the "Magic Methyl"
The effect was first postulated by Beesley, Thorpe, and Ingold in 1915. It relies on two primary physical phenomena that alter the thermodynamics and kinetics of the molecule.
Mechanism A: Angle Compression (Enthalpic)
In a standard methylene group (-CH
-
Consequence: This widening compresses the external bond angle (the angle between the gem-dimethyl carbon and its neighbors) to less than 109.5°.
-
Result: The reactive termini of the chain are pushed closer together, lowering the activation energy (
) for ring closure.
Mechanism B: Rotamer Distribution (Entropic)
This is often the dominant factor. An unsubstituted alkyl chain has high conformational freedom, with many "unproductive" rotamers (extended conformations) that cannot cyclize.
-
Consequence: Gem-dimethyl substitution introduces syn-pentane interactions and steric clashes in the extended chain.
-
Result: The ground state energy of the open chain is raised, and the population of extended rotamers is decreased. The molecule is statistically more likely to adopt a "coiled" or "gauche" conformation that resembles the transition state for cyclization.
Thermodynamic Cycle of Pre-Organization
The following diagram illustrates how gem-dimethyl substitution reduces the entropic cost of binding or cyclization.
Figure 1: Thermodynamic cycle showing the pre-organization benefit. The gem-dimethyl group destabilizes the open 'random coil' state, making the transition to the closed/bound state energetically more favorable.
Part 2: Strategic Applications in Drug Design
Conformational Locking (Potency Enhancement)
Binding affinity is governed by the Gibbs free energy equation:
-
The Problem: A flexible ligand loses significant entropy (
) upon binding to a rigid protein pocket, penalizing affinity. -
The Solution: Introducing a gem-dimethyl group restricts the ligand's flexibility, "pre-paying" the entropy cost. If the restricted conformation matches the bioactive pose, affinity increases significantly.
Case Study: Peptidomimetics and Aib
The amino acid
-
Effect: Aib residues strongly promote the formation of
-helices or -helices. -
Application: Used in peptide drugs (e.g., GLP-1 agonists) to stabilize the secondary structure required for receptor binding and to prevent proteolysis.
Metabolic Blocking (PK Optimization)
The gem-dimethyl group is a bioisosteric shield against metabolic degradation.
-
Target: Cytochrome P450 enzymes (e.g., CYP3A4) often attack carbon atoms
to heteroatoms (amines, ethers) or benzylic positions. -
Mechanism: Replacing
-hydrogens with methyl groups removes the abstractable proton required for the initial step of oxidative metabolism (hydroxylation). -
Secondary Benefit: The steric bulk of the methyls can also prevent the enzyme's heme iron from accessing the site.
Data Comparison: Metabolic Stability Hypothetical data based on typical structure-activity relationship (SAR) trends (e.g., in kinase inhibitors or ether series).[3]
| Compound Variant | Structure Feature | CYP3A4 Intrinsic Clearance (CL | Half-life (t |
| Parent | -CH | High (> 50 µL/min/mg) | < 30 min |
| Mon-methyl | -CH(Me)-O- | Medium (~ 25 µL/min/mg) | ~ 60 min |
| Gem-dimethyl | -C(Me) | Low (< 5 µL/min/mg) | > 240 min |
Macrocyclization Efficiency
In the synthesis of macrocyclic drugs (12+ membered rings), ring closure is often the yield-limiting step due to the high entropic penalty of bringing two distant ends together.
-
Strategy: Placing a gem-dimethyl group in the linker chain accelerates the ring-closing metathesis (RCM) or macrolactamization rate.
-
Example: This strategy is evident in the synthesis of HCV protease inhibitors (e.g., Boceprevir intermediates involving gem-dimethylcyclopropane) and various kinase inhibitors.
Part 3: Synthetic Methodologies
Synthesizing quaternary centers is sterically demanding. Below are the standard industry protocols.
Classical Dialkylation
-
Substrate: Activated methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate).
-
Reagents: Strong base (NaH, KOtBu) + Methyl Iodide (MeI).
-
Protocol:
-
Deprotonate with 1.1 eq NaH in DMF/THF (0°C).
-
Add 1.1 eq MeI. Stir to RT.
-
Repeat for the second methyl group (often requires stronger forcing conditions or specific timing to avoid mono-alkylation mixtures).
-
Photoredox Catalysis (Modern Approach)
Recent advances allow for the direct methylation of unactivated C-H bonds or the installation of gem-dimethyl groups via radical pathways.
-
Utility: Useful for late-stage functionalization of complex scaffolds (e.g., Tylophorine analogues).
-
Mechanism: Uses a photocatalyst (e.g., Ir or Ru complexes) to generate a radical at the benzylic or
-amino position, which is then trapped by a methyl source.
Decision Tree for Implementation
Figure 2: Decision framework for applying the gem-dimethyl effect during Lead Optimization.
Part 4: Experimental Validation
To verify that the gem-dimethyl group is functioning as intended (and not just acting as a lipophilic grease), the following assays are recommended:
-
NMR Conformational Analysis:
-
Compare NOESY/ROESY signals of the parent vs. gem-dimethyl analogue.
-
Success Indicator: Appearance of strong cross-peaks indicating a "turn" or "folded" conformation in the analogue that is absent in the parent.
-
-
X-Ray Crystallography:
-
Obtain co-crystal structures.
-
Success Indicator: The gem-dimethyl analogue should superimpose perfectly with the bioactive pose, while the parent may show disordered electron density in the linker region.
-
-
Matched Molecular Pair (MMP) Analysis:
-
Compare
pIC50 and LogD. -
Note: If potency increases but lipophilicity (LogD) increases disproportionately, the gain may be driven by non-specific hydrophobic effect rather than conformational restriction. Ideally, Ligand Efficiency (LE) should improve.
-
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.[4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.
-
Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6][7]
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Comparison of gem-dimethyl vs oxetane).
-
Chen, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.
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A Senior Application Scientist's Guide to 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid: Sourcing, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (CAS No. 80945-69-7), a critical building block in medicinal chemistry and drug development. We offer a comprehensive overview for researchers, scientists, and procurement specialists, focusing on reliable sourcing strategies, pricing benchmarks, and the scientific rationale behind its application. This document details the compound's physicochemical properties, provides a comparative analysis of commercial suppliers, and outlines a representative synthetic protocol. The objective is to equip professionals with the necessary knowledge to effectively procure and utilize this versatile intermediate in their research endeavors.
Introduction: The Strategic Importance of a Versatile Building Block
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromophenyl group, offers a reactive handle for a variety of cross-coupling reactions, while the carboxylic acid moiety allows for straightforward amide bond formation and other derivatizations. These characteristics make it a sought-after precursor in the synthesis of complex bioactive molecules and pharmaceutical agents.[1] The presence of the bromine atom is particularly strategic, enabling late-stage functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are cornerstones of modern drug discovery. Furthermore, arylpropionic acid derivatives, as a class, are well-established pharmacophores in numerous non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of scaffolds derived from this intermediate.[2][3]
The purity of this starting material is paramount, as isomeric impurities, such as the 2- or 3-bromophenyl variants, can carry through subsequent synthetic steps, leading to difficult-to-separate final products and complicating regulatory submissions.[4] A well-defined and reliable supply chain for high-purity 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is therefore a critical first step in any research or development program that utilizes it.
Sourcing and Procurement: A Comparative Analysis
Selecting a supplier for a key starting material requires a multi-faceted evaluation of cost, quality, and reliability. For 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, researchers should consider not only the list price but also the supplier's quality control measures, the comprehensiveness of their analytical documentation (e.g., Certificate of Analysis with NMR and HPLC data), and their ability to scale up production if necessary.
Below is a comparative table of representative suppliers. Please note that pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Indicative Pricing (USD) |
| Sigma-Aldrich | Not readily available | - | - | - |
| Thermo Fisher (Alfa Aesar) | Not readily available | - | - | - |
| TCI America | Not readily available | - | - | - |
| Achmem | XQ00432 | 97% | Inquire | Inquire |
| Advanced ChemBlocks | AC-22920 | 95.00% | Inquire | Inquire |
Note: The search results did not yield readily available catalog numbers and pricing from major suppliers like Sigma-Aldrich and Thermo Fisher for this specific compound. The listed suppliers are smaller, specialized chemical providers. Researchers may need to inquire about custom synthesis for larger quantities.[5][6]
Supplier Selection Workflow
The process of selecting a suitable supplier can be visualized as a logical workflow. The following diagram outlines the key decision points for a researcher or procurement manager.
Caption: A workflow diagram for the procurement and qualification of a key chemical intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 80945-69-7 | - |
| Molecular Formula | C11H13BrO2 | [5] |
| Molecular Weight | 257.12 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95-97% (typical) | [5][6] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | [8] |
Characterization: For quality control, a researcher should expect to see analytical data confirming the structure and purity. This typically includes:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
LC-MS: To verify the mass and assess purity.
-
HPLC: To provide a quantitative measure of purity.
Representative Synthetic Protocol: Amide Coupling
To illustrate the utility of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, a standard protocol for its conversion to an amide is provided below. This reaction is fundamental in medicinal chemistry for linking molecular fragments.
Objective: To synthesize N-benzyl-3-(4-bromophenyl)-2,2-dimethylpropanamide.
Materials:
-
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid
-
Benzylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon), add 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add benzylamine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the solution at room temperature for 5 minutes.
-
Add the coupling reagent, PyBOP (1.2 eq), portion-wise to the reaction mixture. Causality Note: PyBOP is a common peptide coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Self-Validation Note: The aqueous washes remove unreacted starting materials, coupling byproducts, and the base, simplifying the final purification.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-3-(4-bromophenyl)-2,2-dimethylpropanamide.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are essential.
-
Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling the compound.[9][10][11][12]
Conclusion
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is a strategically important intermediate for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. While sourcing may require engagement with specialized chemical suppliers, a diligent procurement process focusing on purity and reliable documentation will ensure a solid foundation for research and development activities. Its versatile reactivity, demonstrated here through a standard amide coupling protocol, underscores its value to the synthetic chemist. By adhering to proper handling and safety procedures, researchers can effectively leverage this compound to advance their scientific objectives.
References
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available from: [Link].
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link].
-
Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available from: [Link].
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [Link].
-
Tradeindia. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Available from: [Link].
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link].
-
BioPharm Solutions. Honeywell Price List 2017. Available from: [Link].
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link].
-
ChemBuyersGuide.com. Chemical Suppliers. Available from: [Link].
-
ChemAnalyst. Chemical Price Analysis. Available from: [Link].
-
Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Arkivoc. Available from: [Link].
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Methodological & Application
Preparation of acid chloride from 2,2-dimethylpropanoic acid derivatives
Application Note: Overcoming Steric Congestion in Acyl Chloride Synthesis
Introduction: The Neopentyl Challenge
The conversion of carboxylic acids to acid chlorides is a fundamental transformation in medicinal chemistry, yet 2,2-dimethylpropanoic acid (pivalic acid) and its derivatives present a specific kinetic challenge. The tert-butyl group adjacent to the carbonyl carbon creates significant steric congestion (the "Neopentyl Effect").
Unlike linear substrates (e.g., butyric acid), the bulky methyl groups in pivalic acid shield the carbonyl carbon from nucleophilic attack. Standard protocols often result in sluggish reaction rates or incomplete conversion. Consequently, the synthesis of pivaloyl chloride requires either forcing conditions (thermal energy) or catalytic activation (electronic modification) to proceed efficiently.
This guide details three distinct protocols tailored to specific experimental needs:
-
Thionyl Chloride (Scale-Up): For robust, cost-effective synthesis.
-
Oxalyl Chloride/DMF (High Purity): For mild, catalytic conversion.
-
Ghosez’s Reagent (Sensitive Substrates): For acid-labile derivatives.
Strategic Reagent Selection
Select the appropriate protocol based on your substrate's sensitivity and the scale of operation.
| Feature | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( | Method C: Ghosez's Reagent |
| Primary Mechanism | Thermal Nucleophilic Substitution | Vilsmeier-Haack Catalysis | Enamine-Imine Halogenation |
| Reaction Conditions | Reflux (80°C+) | 0°C to Room Temp | Neutral / Room Temp |
| Byproducts | Amide (Neutral) | ||
| Purification | Distillation required | Evaporation (often sufficient) | Filtration / Evaporation |
| Best For | Multi-gram to Kilo scale | Lab scale / High purity needs | Acid-sensitive moieties |
Mechanistic Insight: The Role of DMF Catalysis[3]
For sterically hindered substrates like pivalic acid, direct attack of the carboxylic oxygen on the chlorinating agent is slow. Adding N,N-Dimethylformamide (DMF) is not merely a solvent choice; it creates a highly reactive Vilsmeier-Haack intermediate (Chloroiminium ion).
This intermediate is less sterically demanding and more electrophilic than the bulk chlorinating agent, facilitating the reaction under milder conditions.
Caption: The catalytic cycle of DMF. The Vilsmeier reagent acts as the active chlorinating species, overcoming steric hindrance before regenerating DMF.
Experimental Protocols
Protocol A: Thionyl Chloride (Scale-Up Optimization)
Use this method for preparing neat pivaloyl chloride for stock usage.
Reagents:
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or line). Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize and . -
Addition: Charge the flask with Pivalic Acid. Add DMF.[4]
-
Reaction: Add
dropwise via an addition funnel at room temperature. Note: Gas evolution will be initially slow due to sterics. -
Thermal Activation: Once addition is complete, heat the mixture to reflux (~80°C).
-
Critical Checkpoint: Maintain reflux until gas evolution ceases completely (typically 2-4 hours for pivalic derivatives, compared to 1 hour for linear acids).
-
-
Purification: Replace the reflux condenser with a short-path distillation head.
-
Distill excess
(BP: 74.6°C) at atmospheric pressure. -
Collect Pivaloyl Chloride fraction (BP: 105-106°C).
-
Validation: Product should be a clear, colorless liquid. Yellowing indicates residual sulfur impurities.
Protocol B: Oxalyl Chloride / DMF (High Purity / Mild)
Use this method for converting pivalic acid derivatives in situ for immediate coupling.
Reagents:
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 1 drop per 5 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Solvation: Dissolve the pivalic acid derivative in anhydrous DCM under an inert atmosphere (
or Ar). -
Catalyst: Add the catalytic DMF.
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise.
-
Observation: Vigorous bubbling (
) will occur immediately upon addition if the catalyst is active.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Concentrate the solution on a rotary evaporator.
-
Technique Tip: Add a small amount of toluene and re-evaporate (azeotropic removal) to ensure complete removal of excess oxalyl chloride and HCl.
-
Protocol C: Ghosez’s Reagent (Neutral Conditions)
Use this method if your pivalic derivative contains acid-sensitive protecting groups (e.g., Boc, TBS).
Reagents:
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)
-
Solvent: DCM or THF.
Procedure:
-
Mix: Dissolve the substrate in DCM at room temperature.
-
React: Add Ghosez’s reagent slowly.
-
Monitor: Stir for 1-2 hours. The reaction produces the acid chloride and a neutral amide byproduct (
). -
Isolation: The acid chloride can often be used directly. If isolation is needed, the amide byproduct is soluble in organic solvents, so precipitation of the acid chloride (if solid) or careful crystallization is required.
Quality Control & Characterization
Due to the hydrolytic instability of acid chlorides, standard LC-MS is ineffective (yields the acid). Use IR and NMR for validation.
Table 1: Spectral Validation Data
| Technique | Parameter | Pivalic Acid (Starting Material) | Pivaloyl Chloride (Product) |
| FT-IR | C=O[5] Stretch | ~1710 | ~1790 - 1800 |
| FT-IR | O-H Stretch | 2500-3300 | Absent |
| 1H NMR | Acid Proton | 10.0 - 12.0 ppm (Singlet) | Absent |
| 1H NMR | t-Butyl Group | ~1.20 ppm | ~1.34 ppm (Deshielded shift) |
| 13C NMR | Carbonyl Carbon | ~185 ppm | ~177-178 ppm |
Safety & Handling
Pivaloyl Chloride Specific Hazards:
-
Lachrymator: High volatility and potency. All transfers must occur in a functioning fume hood.
-
Corrosivity: Destroys tissue on contact. Wear butyl rubber gloves (nitrile offers limited protection against prolonged exposure to acid chlorides).
-
Water Reactivity: Reacts violently with water to release HCl gas. Ensure all glassware is oven-dried.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Properties: Pivaloyl Chloride (CAS 3282-30-2).[6] Retrieved from [Link][3]
-
Organic Syntheses. (1979). Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[7][8][9] Org.[4][9][10] Synth. 1979, 59,[9] 26. Retrieved from [Link]
-
Clayden, J., et al. (2012). Organic Chemistry.[4][10][11][12] (Discussion on Vilsmeier-Haack Mechanism and Acid Chloride formation). Oxford University Press.
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]
- 3. chemeo.com [chemeo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivalyl chloride [webbook.nist.gov]
- 7. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. Acid Halogenation Reagents [sigmaaldrich.com]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 12. atamankimya.com [atamankimya.com]
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid in peptidomimetic synthesis
Application Note: 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid in Peptidomimetic Synthesis
Abstract
This technical guide details the application of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (BDP-Acid) as a high-value building block in peptidomimetic drug design. Unlike standard amino acids, BDP-Acid serves a dual function: (1) it introduces a gem-dimethyl group to induce the Thorpe-Ingold effect, locking peptide conformations into bioactive secondary structures (e.g.,
Structural Rationale & Mechanism
The Gem-Dimethyl (Thorpe-Ingold) Effect
The incorporation of the 2,2-dimethyl motif at the
-
Thermodynamic Stability: The repulsion between the methyl groups and the peptide backbone forces the molecule into a folded state (often a turn or helix), reducing the entropic penalty of binding to a target protein.
-
Proteolytic Resistance: The quaternary center at C2 sterically shields the adjacent amide bond from proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of the peptidomimetic.
The Bromine Handle
The para-bromine atom is chemically orthogonal to standard peptide protecting groups (Fmoc, Boc, tBu). This allows the building block to be incorporated into a peptide chain first, and then modified ("diversified") later using Suzuki-Miyaura or Sonogashira coupling to generate libraries of analogues without re-synthesizing the peptide backbone.
Synthesis of the Building Block
Objective: Synthesize 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid from commercially available starting materials.
Reaction Scheme:
-
Alkylation: Ethyl isobutyrate + 4-Bromobenzyl bromide (LDA base).
-
Hydrolysis: Saponification of the ester.
Protocol A: Synthesis of BDP-Acid
| Reagent | Equiv.[1] | Role |
| Ethyl Isobutyrate | 1.0 | Starting Material (Nucleophile) |
| Lithium Diisopropylamide (LDA) | 1.1 | Strong Base (Non-nucleophilic) |
| 4-Bromobenzyl bromide | 1.0 | Electrophile |
| THF (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (0.5 M) to -78°C. Add LDA (1.1 equiv) dropwise.
-
Addition: Add Ethyl Isobutyrate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation (formation of the tertiary enolate).
-
Alkylation: Dissolve 4-Bromobenzyl bromide (1.0 equiv) in minimal THF and add slowly to the enolate solution.
-
Warm-up: Allow the reaction to warm to room temperature (RT) overnight. The steric hindrance of the gem-dimethyl group requires time for the
reaction to proceed. -
Quench & Workup: Quench with saturated
. Extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate. -
Saponification: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 equiv). Reflux at 60°C for 4 hours (hindered esters hydrolyze slowly).
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM.[1][2] Recrystallize from Hexanes/EtOAc to yield BDP-Acid as a white solid.
Incorporation into Peptidomimetics (Coupling Protocol)
Challenge: Coupling a carboxylic acid attached to a quaternary carbon (pivalic acid derivative) to an amine is sterically difficult. Standard carbodiimide (EDC/DCC) methods often fail or proceed with low yields.
Solution: Use of Acid Fluorides or HATU with Microwave Irradiation .
Protocol B: Solid-Phase Coupling to N-Terminal Amine
| Parameter | Condition |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Base | HOAt (Addtive) + DIPEA (Base) |
| Stoichiometry | 4:4:8 (Acid : HATU : DIPEA) relative to resin loading |
| Solvent | DMF (Dimethylformamide) |
| Temperature | Microwave: 75°C for 20 mins (or RT for 12 hours) |
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, loading 0.5 mmol/g) in DMF for 30 mins. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF).
-
Activation: In a separate vial, dissolve BDP-Acid (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) in DMF. Add DIPEA (8 equiv). Shake for 1 minute to pre-activate.
-
Note: Do not pre-activate for >5 mins to avoid guanidinium side reactions.
-
-
Coupling: Add the activated mixture to the resin.
-
Incubation:
-
Option A (Microwave - Recommended): Irradiate at 75°C (25W) for 20 minutes.
-
Option B (Manual): Double couple. Shake at RT for 6 hours, drain, and repeat with fresh reagents for 12 hours.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS to confirm reaction completion.
Late-Stage Diversification (Suzuki-Miyaura Coupling)
Objective: Functionalize the 4-bromophenyl group on-resin to create a library of analogues.
Protocol C: On-Resin Suzuki Cross-Coupling
| Component | Reagent |
| Catalyst | |
| Boronic Acid | Aryl-Boronic Acid ( |
| Base | |
| Solvent | DME/EtOH/H2O (9:9:2) - Crucial for swelling and salt solubility |
Step-by-Step Procedure:
-
Degassing: It is critical to remove oxygen to prevent catalyst oxidation. Sparge all solvents with Argon for 15 mins.
-
Setup: In a microwave vial, add the peptide-resin (containing the BDP moiety).
-
Reagent Addition: Add the Aryl-Boronic Acid (5 equiv) and
(0.1 equiv). -
Solvent Addition: Add the degassed solvent mixture (DME/EtOH/H2O). Add the base (
) last. -
Reaction:
-
Microwave: 90°C for 30 minutes.
-
Note: The resin will turn black (Pd precipitation); this is normal.
-
-
Washing (Critical): To remove Palladium contaminants:
-
Wash 3x with DMF.
-
Wash 3x with 0.5% Sodium Diethyldithiocarbamate (in DMF) - Pd scavenger.
-
Wash 3x with DCM.[2]
-
Visualized Workflows
Diagram 1: Synthesis & Application Workflow
This diagram illustrates the lifecycle of the BDP-Acid building block from synthesis to bio-assay.
Caption: Workflow for synthesizing BDP-Acid and utilizing it in solid-phase peptide synthesis (SPPS).
Diagram 2: The Gem-Dimethyl Conformational Lock
Visualizing how the building block restricts peptide flexibility.
Caption: Mechanism of the Thorpe-Ingold effect induced by the 2,2-dimethyl motif.
References
-
Thorpe-Ingold Effect in Peptidomimetics
-
Synthesis of Gem-Dimethyl Building Blocks
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.[5]
-
-
Suzuki-Miyaura Coupling on Solid Phase
-
Coupling Sterically Hindered Amino Acids
-
Albericio, F., et al. (2018).[1] Peptide Synthesis: Coupling Reagents and Methods.
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. books.lucp.net [books.lucp.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mesalabs.com [mesalabs.com]
- 7. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Effectiveness of the suzuki-miyaura cross-coupling reaction for solid-phase peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Steric Hindrance in Pivalic Acid Amide Coupling
Topic: Overcoming steric hindrance in 2,2-dimethylpropanoic acid (pivalic acid) amide coupling. Ticket ID: PIV-CPL-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Brick Wall" Effect
Welcome to the Advanced Synthesis Support Center. You are likely here because standard coupling protocols (EDC/NHS, DCC) have failed to conjugate 2,2-dimethylpropanoic acid (pivalic acid).
The Core Issue: The pivaloyl group contains a quaternary carbon adjacent to the carbonyl. This tert-butyl group acts as a steric "brick wall," shielding the carbonyl carbon from nucleophilic attack by the amine. Standard active esters (OBt/OSu) are often too bulky to allow the amine to approach, leading to stalled reactions or N-acyl urea rearrangement byproducts.
This guide prioritizes high-energy intermediates (Acid Chlorides, Acyl Fluorides) and low-steric profile reagents (T3P) to overcome this barrier.
Part 1: Diagnostic Hub & Reagent Selection
Q1: Why is my standard EDC/HOBt or HATU coupling stalling?
A: It is a matter of steric trajectory. In standard couplings, the coupling reagent forms an "active ester" (e.g., -OBt). For pivalic acid, this intermediate is extremely crowded. The amine must attack the carbonyl carbon at a specific angle (Bürgi-Dunitz angle, ~107°). The adjacent methyl groups of the pivalic acid plus the bulk of the leaving group (OBt) physically block this path.
The Solution: You must reduce the size of the leaving group.
-
Good: Active Ester (OBt) - Too large for pivalic.
-
Better: Acyl Fluoride (-F) - Small, electronegative, stable.
-
Best: Acid Chloride (-Cl) - Smallest, most reactive.
Q2: Which reagent system should I choose?
Use the decision matrix below to select the optimal protocol based on your substrate's sensitivity.
Figure 1: Decision Matrix for selecting the appropriate coupling strategy for sterically hindered pivalic acid derivatives.
Part 2: Optimized Protocols
Protocol A: T3P (Propylphosphonic Anhydride)
Best for: Chiral amines, mild conditions, ease of workup. Mechanism: T3P acts as a kinetic dehydrating agent. The byproduct is water-soluble, simplifying purification.
| Parameter | Specification | Note |
| Solvent | EtOAc or DMF | EtOAc is preferred for ease of workup; DMF for solubility. |
| Base | Pyridine (3-5 equiv) | Critical: Pyridine acts as both base and nucleophilic catalyst. |
| Temperature | 0°C to 50°C | Start at 0°C; heat to 50°C if conversion is slow after 2h. |
| Stoichiometry | 1.5 - 2.0 equiv T3P | Excess reagent drives the equilibrium. |
Step-by-Step:
-
Dissolve Pivalic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Add Pyridine (4.0 equiv).
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
-
Allow to warm to RT. If TLC shows <50% conversion after 4 hours, heat to 50°C.
-
Workup: Wash with water, 1N HCl, and sat. NaHCO₃.
Protocol B: Acid Chloride Activation (The "Nuclear" Option)
Best for: Extremely hindered amines, achiral substrates, difficult couplings. Note: Pivaloyl chloride is commercially available, but generating it in situ is often cleaner for complex derivatives.
Step-by-Step (via Oxalyl Chloride):
-
Dissolve Pivalic Acid derivative (1.0 equiv) in dry DCM under Argon.
-
Add catalytic DMF (1-2 drops). This is essential for forming the Vilsmeier-Haack intermediate.
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 1-2 hours (gas evolution must cease).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve in dry DCM.
-
Coupling: Add the Amine (1.0 equiv) and Et₃N or DIPEA (2.0 equiv).
-
Catalysis: Add DMAP (0.1 equiv) . See Mechanism below.
Protocol C: Neutral Activation (Ghosez’s Reagent)
Best for: Acid-labile protecting groups (e.g., Boc, t-Butyl esters) present on the molecule. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).
Step-by-Step:
-
Dissolve Pivalic Acid (1.0 equiv) in dry DCM or CHCl₃.
-
Add Ghosez’s Reagent (1.2 equiv) at RT.
-
Stir for 1-2 hours. (Forms the acid chloride + neutral amide byproduct).
-
Add Amine (1.0 equiv) and DIPEA (1.2 equiv).
-
No acidic byproducts are generated, preserving acid-sensitive groups.
Part 3: Advanced Troubleshooting & Mechanism
Q3: I am using the Acid Chloride method, but the reaction is still slow. How do I accelerate it?
A: You likely lack a Nucleophilic Catalyst. For hindered substrates, direct attack of the amine on the acid chloride can still be slow. You must add DMAP (4-Dimethylaminopyridine) .
Mechanism of Acceleration: DMAP attacks the pivaloyl chloride to form an N-acylpyridinium salt. This intermediate is:
-
More electrophilic than the acid chloride (positive charge on Nitrogen).
-
Structurally distinct , pushing the bulky t-butyl group further away from the reaction center (loose ion pair), allowing the amine to attack.
Figure 2: Catalytic cycle of DMAP in sterically hindered acylation. The N-acylpyridinium intermediate overcomes the kinetic barrier.
Q4: Will pivalic acid racemize during coupling?
A: No. Pivalic acid (2,2-dimethylpropanoic acid) is achiral at the alpha-position. It cannot racemize.
-
Risk Alert: If your Amine partner is chiral (e.g., an amino acid ester), strong base/high heat can cause epimerization of the amine. In this case, use Protocol A (T3P) or Protocol C (Ghosez) , as they avoid the harsh HCl generation associated with Protocol B.
Q5: What if the amine is also sterically hindered (e.g., t-Butyl amine or Aniline)?
A: If both partners are hindered ("Double Trouble"), standard solution-phase kinetics may fail.
-
Microwave Irradiation: Heat the T3P reaction to 80-100°C in a microwave reactor (sealed vessel).
-
Acyl Fluorides: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are smaller than chlorides and often react better with hindered amines due to the high electronegativity of fluorine pulling electron density, making the carbonyl "hotter" without adding steric bulk.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 109(3), 2543–2587. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the conversion of acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
Sources
Reaction Optimization Helpdesk: 4-Bromobenzyl Alkylation of Isobutyric Esters
Ticket ID: RXN-ISO-BN-001 Subject: Yield Improvement & Troubleshooting for Quaternary Center Formation Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Engineering of a Quaternary Center
Welcome to the technical support center for enolate alkylation. You are likely performing this reaction as a key step in the synthesis of Fexofenadine (Allegra) intermediates or similar antihistamines.
The transformation of methyl isobutyrate to methyl 2-(4-bromophenyl)-2-methylpropionate involves creating a quaternary carbon center. While conceptually simple (
This guide provides a tiered support system: Standard Protocols for bench-scale purity, Troubleshooting for common failures, and Process Optimization for scale-up.
Module 1: The Critical Path (Standard Protocols)
We offer two validated routes. Method A is the "Gold Standard" for high purity on a gram scale. Method B is the "Process Route" for cost-efficiency and scale.
Method A: Kinetic Control (LDA/THF)
Best for: Small scale (<10g), high purity, academic research.
The Logic: Lithium Diisopropylamide (LDA) is a bulky, non-nucleophilic base. Using it at -78°C ensures quantitative deprotonation of the isobutyrate before the alkyl halide is introduced, preventing the base from reacting with the halide.
Protocol:
-
Drying: Flame-dry a 3-neck flask under Argon. Ensure THF is distilled or from a solvent system (water <50 ppm).
-
Enolization: Charge LDA (1.1 equiv) in THF at -78°C . Add methyl isobutyrate (1.0 equiv) dropwise over 30 mins.
-
Critical: Stir for 45 mins at -78°C to ensure complete enolate formation.
-
-
Alkylation: Dissolve 4-bromobenzyl bromide (1.05 equiv) in minimal THF. Add this solution dropwise to the enolate.
-
Ramp: Allow the mixture to warm to 0°C slowly over 2 hours. The reaction is sluggish at -78°C due to sterics.
-
Quench: Sat.
.
Method B: Phase Transfer Catalysis (PTC)
Best for: Large scale (>100g), industrial process, cost reduction.
The Logic: Uses solid KOH and a quaternary ammonium salt. The base deprotonates the ester at the solid-liquid interface. The ion pair (
Protocol:
-
Mix: Combine methyl isobutyrate (1.0 equiv), 4-bromobenzyl bromide (1.0 equiv), and Toluene (3 vol).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (0.05 equiv).
-
Base: Add solid KOH (powdered, 2.0 equiv).
-
Reaction: Vigorously stir at 25–40°C . High agitation speed is critical for mass transfer.
Module 2: Troubleshooting (FAQs)
Q1: My yield is stuck at ~40-50%. What is consuming my starting material?
Diagnosis: This is usually due to Claisen Condensation (Self-Reaction). The Mechanism: If you add the base to the ester, or if the enolization is incomplete, the formed enolate reacts with unreacted ester molecules instead of the benzyl bromide. The Fix:
-
Switch Addition Order: Always add the ester to the base (Inverse Addition) for Method A.
-
Verify Enolization: Ensure the ester stirs with the base for at least 30-45 minutes before adding the alkyl halide.
Q2: I see a large amount of 4-bromobenzyl alcohol or ether byproducts.
Diagnosis: Hydrolysis or O-Alkylation . The Mechanism:
-
Hydrolysis:[1][2][3] Moisture in the solvent reacts with the ester or the bromide.
-
O-Alkylation: Enolates are ambient nucleophiles (reacting at C or O). In polar aprotic solvents (DMF/DMSO) with naked ions, O-alkylation increases. The Fix:
-
Solvent Choice: Stick to THF (Method A) or Toluene (Method B). Avoid HMPA or DMPU unless necessary, as they promote O-alkylation.
-
Scavenge Water: For Method A, use a Karl Fischer titrator to ensure THF water content is <50 ppm.
Q3: The reaction stalls after 60% conversion. Adding more base doesn't help.
Diagnosis: Product Inhibition or Lithium Aggregates . The Mechanism: As the reaction proceeds, the lithium bromide (LiBr) byproduct can form mixed aggregates with the enolate, reducing its reactivity. The Fix:
-
Additives: Add LiCl (2-3 equiv) at the start. It breaks up aggregates and can accelerate the reaction.
-
Temperature: For Method A, ensure you allow the reaction to warm to 0°C or even room temperature after the bromide addition. The quaternary center formation has a high activation energy.
Module 3: Visualization & Data
Mechanism of Failure vs. Success
The following diagram illustrates the decision pathways that lead to either the desired quaternary product or the common "Claisen" failure mode.
Caption: Figure 1. Kinetic competition between productive alkylation (green path) and parasitic self-condensation (red path).
Comparative Analysis of Bases
Select the reagent system that matches your facility's capabilities.
| Feature | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH) | Phase Transfer (KOH/TBAB) |
| Yield Potential | High (85-95%) | Moderate (70-80%) | Good (80-90%) |
| Purity Profile | Excellent (Kinetic control) | Moderate | Good (Requires washing) |
| Temperature | -78°C to 0°C | 0°C to RT | RT to 40°C |
| Key Risk | Moisture sensitivity | Hydrogen gas evolution | Ester hydrolysis |
| Scalability | Poor (Cryogenic cost) | Poor (Safety hazard) | Excellent |
| Cost | $ |
Module 4: Advanced Optimization (The "Fexofenadine" Context)
If you are scaling this for pharmaceutical intermediates (e.g., Fexofenadine), you must move away from LDA.
The "Industrial" Tweak: Instead of simple alkylation, consider the Reformatsky-type approach or the Aqueous Bromination route if your starting material supply chain allows.
-
Alternative Route: Start with 2-methyl-2-phenylpropanoic acid.[4][5]
-
Bromination: React with
in water/acid. This puts the bromine on the para-position of the phenyl ring after the quaternary center is already established.-
Benefit: Eliminates the C-C bond forming step entirely, which is usually the yield bottleneck.
-
However, if you are committed to the alkylation route (e.g., using 4-bromobenzyl bromide), the Solid-Liquid PTC method (Method B) is the industry standard due to the elimination of dry solvents.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on Enolate Chemistry and Kinetic vs. Thermodynamic control).
-
Campagna, S., et al. (1994). "Synthesis of the potent antihistamine fexofenadine." Journal of Organic Chemistry, 59(9), 2620–2622. Link (Describes the NaH/THF alkylation route).
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (The definitive guide on PTC mechanisms).
-
Khanduri, C. H., et al. (2012). "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." U.S. Patent 2012/0309973 A1. Link (Details the industrial scale-up and alternative bromination routes).
-
Evans, D. A. (2005). "Evans pKa Table." Harvard University. Link (Reference for base selection logic).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 3. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Hydrolysis Conditions for Sterically Hindered Esters
Welcome to the technical support center for the optimization of hydrolysis conditions for sterically hindered esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult transformation. Here, we will dissect common experimental issues, provide logical troubleshooting steps, and offer detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the hydrolysis of sterically hindered esters in a question-and-answer format.
Issue 1: My hydrolysis reaction is extremely slow or shows no conversion.
Question: I am attempting to hydrolyze a sterically hindered ester using standard aqueous sodium hydroxide at reflux, but I am seeing little to no product formation even after prolonged reaction times. What is causing this and how can I fix it?
Answer:
This is a classic problem when dealing with sterically hindered esters. The slow reaction rate is primarily due to the steric hindrance around the carbonyl carbon, which impedes the approach of the hydroxide nucleophile.[1][2] In traditional aqueous media, the hydroxide ions are also heavily solvated by water molecules, which increases the energy barrier for the reaction.[1]
Causality and Recommended Solutions:
-
Enhance Nucleophilicity with Non-Aqueous Conditions: The issue of hydroxide solvation can be overcome by switching to a non-aqueous or low-water solvent system. A highly effective method involves using potassium tert-butoxide in dimethyl sulfoxide (DMSO).[1] This combination generates a "naked" or poorly solvated hydroxide ion that is a much stronger nucleophile. Another approach is using sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9 ratio), which has been shown to rapidly saponify hindered esters at room temperature.[1][3]
-
Increase Reagent Concentration and Temperature: While you've tried reflux, combining higher temperatures with a higher concentration of the base can sometimes be effective, though this risks side reactions. Microwave irradiation can also be a powerful tool to accelerate these reactions, often allowing for higher temperatures and pressures to be reached safely.
-
Employ a Phase-Transfer Catalyst: If your ester has low solubility in the reaction medium, a phase-transfer catalyst can be beneficial. These catalysts help transport the hydroxide ion from the aqueous phase to the organic phase where the ester is located.[1]
-
Consider Alternative Reagents: For particularly stubborn esters, stronger nucleophiles or different reaction mechanisms may be necessary. For instance, lithium hydroxide in a mixture of THF and water is often more effective than sodium or potassium hydroxide for hydrophobic esters.[4]
Issue 2: I am observing side products or degradation of my starting material.
Question: When I try to force the hydrolysis of my hindered ester with harsh conditions (e.g., very high temperatures, strong acid), I get a complex mixture of products and my desired carboxylic acid is in low yield. What are these side reactions and how can I avoid them?
Answer:
Forcing conditions can lead to several undesirable side reactions. The specific side products will depend on the structure of your ester and the other functional groups present in your molecule.
Causality and Recommended Solutions:
-
Elimination Reactions: If the alcohol portion of your ester is secondary or tertiary, you may observe elimination reactions under strongly basic or acidic and high-temperature conditions, leading to the formation of alkenes.
-
Rearrangements: For certain substrates, especially those with allylic or benzylic alcohols, rearrangements can occur under acidic conditions.[2]
-
Epimerization: If your molecule contains stereocenters, particularly alpha to the carbonyl group, harsh basic conditions can lead to epimerization and a loss of stereochemical purity.
-
Solvent-Related Side Reactions: Be mindful of your solvent choice. For example, using alcoholic solvents with a base can lead to transesterification rather than hydrolysis.[4]
To mitigate these issues, the key is to find milder conditions that are still effective. The non-aqueous basic hydrolysis methods mentioned in the previous section are excellent starting points as they often proceed at or near room temperature.[1][3]
Issue 3: My ester contains other sensitive functional groups that are not surviving the hydrolysis conditions.
Question: My molecule has other functionalities (e.g., a Boc-protecting group, a tosylate) that are being cleaved along with my target ester. How can I achieve selective hydrolysis?
Answer:
This is a common challenge in the synthesis of complex molecules. Achieving selectivity requires a careful choice of reagents and reaction conditions that differentiate between the lability of the ester and the other functional groups.
Causality and Recommended Solutions:
-
Enzymatic Hydrolysis: Carboxylesterases are enzymes that can catalyze the hydrolysis of esters under very mild conditions (neutral pH, room temperature).[5] The selectivity of these enzymes is often influenced by the steric and electronic properties of the ester, allowing for the hydrolysis of one ester in the presence of others or other sensitive groups.[5]
-
Chemoselective Reagents: Certain reagents are known for their chemoselectivity. For example, some protocols using lithium salts can achieve selective hydrolysis.[6]
-
Protecting Group Strategy: If selective hydrolysis proves impossible, you may need to reconsider your synthetic strategy. This could involve changing the protecting groups to ones that are stable to the required hydrolysis conditions or altering the order of steps in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of esters?
A1: Ester hydrolysis can be catalyzed by either acid or base.[7][8]
-
Acid-catalyzed hydrolysis is a reversible process that is the reverse of Fischer esterification.[7][9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[9]
-
Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon.[7][8] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[7] For sterically hindered esters, the bimolecular acyl cleavage (BAC2) mechanism is the most common for base-catalyzed hydrolysis.[2]
Q2: Why is base-catalyzed hydrolysis generally preferred over acid-catalyzed hydrolysis for preparative purposes?
A2: Base-catalyzed hydrolysis is often preferred for several practical reasons:
-
Irreversibility: The reaction goes to completion, leading to higher yields.[7][8][10]
-
Milder Conditions: It can often be carried out under milder conditions than acid-catalyzed hydrolysis.[10]
-
Easier Workup: The product is a carboxylate salt, which is often water-soluble and can be easily separated from the neutral alcohol and any unreacted ester by extraction.[8][10] The free carboxylic acid can then be obtained by acidification.[8]
Q3: Are there any unconventional methods for hydrolyzing extremely resistant esters?
A3: Yes, for exceptionally challenging substrates, several powerful methods have been developed:
-
Lewis Acid-Mediated Hydrolysis: Strong Lewis acids like boron trichloride (BCl3) can cleave hindered esters, often at low temperatures.[11]
-
"Anhydrous Hydroxide": A reagent generated from potassium tert-butoxide and one equivalent of water in an aprotic solvent can hydrolyze even tertiary amides at room temperature and is also effective for hindered esters.[12]
-
Newman-Kwart Rearrangement: While not a direct hydrolysis, this method is used to convert phenols to thiophenols.[13] It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol.[14][13] This highlights that sometimes an indirect, multi-step approach is necessary for difficult transformations. Recent advances have shown that this rearrangement can be achieved at much lower temperatures using palladium catalysis.[15]
Data Summary Table
| Method | Reagents | Solvent | Temperature | Key Advantages | Reference |
| Non-Aqueous Basic Hydrolysis | NaOH | MeOH/CH2Cl2 (1:9) | Room Temperature | Mild conditions, rapid reactions | [1][3] |
| "Anhydrous Hydroxide" | Kt-BuO/t-BuOH/H2O | DMSO | Room Temperature | Highly reactive nucleophile | [12] |
| Lewis Acid Cleavage | BCl3 | CH2Cl2 | 0 °C to Room Temp. | Effective for very hindered esters | [11] |
| Lithium Hydroxide | LiOH | THF/H2O | Reflux | Good for hydrophobic substrates | [4] |
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of a Hindered Ester[1][3]
This protocol is adapted from a method shown to be effective for a wide range of sterically hindered esters.
-
Preparation of Reagents:
-
Prepare a 0.3 N solution of NaOH in methanol.
-
The ester to be hydrolyzed.
-
Dichloromethane (CH2Cl2).
-
-
Reaction Setup:
-
Dissolve the hindered ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the 0.3 N methanolic NaOH solution (10 mL, 3 mmol). The final solvent ratio will be approximately 9:1 CH2Cl2:MeOH.
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The sodium salt of the carboxylic acid may precipitate from the solution.
-
-
Workup:
-
Once the reaction is complete, add water to the reaction mixture and acidify with dilute HCl until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by crystallization or chromatography as needed.
-
Protocol 2: Hydrolysis using "Anhydrous Hydroxide"[14]
This protocol is particularly useful for extremely resistant esters.
-
Preparation of Reagents:
-
Potassium tert-butoxide (Kt-BuO).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
The ester to be hydrolyzed.
-
Water.
-
-
Reaction Setup:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the hindered ester in anhydrous DMSO.
-
In a separate flask, prepare the "anhydrous hydroxide" reagent by reacting 2 equivalents of potassium tert-butoxide with 1 equivalent of water in DMSO.
-
-
Reaction Execution:
-
Add the "anhydrous hydroxide" solution to the solution of the ester at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
-
Workup:
-
Upon completion, carefully quench the reaction by adding it to a cold, dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify as necessary.
-
Visualizations
Troubleshooting Workflow for Hindered Ester Hydrolysis
Caption: A decision tree for troubleshooting common issues in the hydrolysis of sterically hindered esters.
Mechanism of Base-Catalyzed Hydrolysis (BAC2)
Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Mori, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. [Link]
-
Mojtahedi, M. M., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (2004). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. [Link]
-
Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]
-
Clark, J. (2004). Hydrolysing esters. Chemguide. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. (2008). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
ResearchGate. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. [Link]
-
Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. [Link]
-
Reddit. (2020). Will the Ester undergo hydrolysis at the end of this mechanism? r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. Newman-Kwart Rearrangement [organic-chemistry.org]
- 14. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Crystal Structure & Comparative Analysis Guide: 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid
This guide provides a comprehensive technical analysis of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid , focusing on its structural characteristics, synthesis for crystallographic study, and comparative performance against non-brominated and non-gem-dimethyl analogs.
Executive Summary
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 186498-30-6) represents a critical scaffold in medicinal chemistry, combining the steric bulk of a gem-dimethyl group with the electronic and halogen-bonding potential of a para-bromo substituent. While specific unit cell parameters are proprietary or not indexed in open-access crystallographic databases (CSD/COD), this guide reconstructs the expected structural profile based on high-fidelity analog data and provides the validated experimental protocols required to generate and refine its crystal structure.
Key Structural Driver: The Thorpe-Ingold (Gem-Dimethyl) Effect , which restricts conformational freedom, forcing the phenyl ring and carboxylic acid into closer proximity compared to linear analogs.
Chemical Profile & Predicted Properties[1][2][3][4]
| Property | Data | Notes |
| IUPAC Name | 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid | |
| CAS Number | 186498-30-6 | |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.13 g/mol | |
| Predicted LogP | ~3.3 - 3.5 | Increased lipophilicity vs. parent (2.6).[1] |
| Predicted pKa | ~4.75 | Similar to hydrocinnamic acid derivatives.[2] |
| H-Bond Donors/Acceptors | 1 / 2 | Carboxylic acid dimer motif expected. |
| Rotatable Bonds | 3 | Restricted by gem-dimethyl steric clash.[2] |
Comparative Structural Analysis
This section objectively compares the target molecule with its direct structural analogs to highlight the specific impact of the gem-dimethyl and para-bromo modifications.
Table 1: Structural & Performance Comparison
| Feature | Target: 3-(4-Br-Ph)-2,2-dimethyl- | Parent: 2,2-dimethyl-3-phenyl- | Linear Analog: 3-(4-Br-Ph)-propanoic acid |
| Conformation | Folded / Gauche | Folded / Gauche | Extended / Anti |
| Driving Force | Gem-dimethyl steric repulsion (Thorpe-Ingold) | Gem-dimethyl steric repulsion | Minimal steric strain |
| Crystal Packing | Halogen Bonding (Br···O) + Acid Dimers | Acid Dimers + CH···π | Acid Dimers + Br[2]···Br / Br···O |
| Melting Point | High (>100°C, est.) | Moderate (~100°C) | High (133–136°C) |
| Solubility | Low (Water), High (DCM/EtOH) | Moderate (Water), High (Organics) | Low (Water) |
| Drug Design Utility | Conformationally restricted linker | Hydrophobic spacer | Flexible linker |
Mechanism of Action: The Gem-Dimethyl Effect
The introduction of two methyl groups at the
Experimental Protocols
A. Synthesis for Crystallography
To obtain high-quality single crystals, the compound must be synthesized with high purity (>99%).[2] The following protocol utilizes the alkylation of isobutyric acid, a standard method for generating quaternary carbons.
Reagents:
-
Isobutyric acid (1.0 equiv)[2]
-
LDA (Lithium Diisopropylamide) (2.0 equiv)[2]
-
4-Bromobenzyl bromide (1.0 equiv)[2]
-
THF (Anhydrous)[2]
Protocol:
-
Dianion Formation: Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C under nitrogen.
-
Addition: Dropwise add isobutyric acid (1.0 equiv). Stir at 0°C for 30 min to form the dianion (soluble lithio-carboxylate).[2]
-
Alkylation: Re-cool to -78°C. Add 4-bromobenzyl bromide (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x).[3][2][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize crude solid from Hexane/Ethyl Acetate (avoid column chromatography to prevent oil formation).
B. Crystallization Protocol (Single Crystal Growth)
For X-ray diffraction (XRD) analysis, slow growth is essential to minimize defects.[2]
Method 1: Slow Evaporation (Preferred) [2]
-
Dissolve 20 mg of pure acid in 2 mL of Ethanol/Water (80:20) or Acetone .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover the vial with parafilm and poke 3-5 small holes.[2]
-
Store in a vibration-free, dark environment at 4°C. Crystals should appear in 3-7 days.
Method 2: Vapor Diffusion
-
Dissolve 10 mg of compound in 0.5 mL THF (inner vial).
-
Place inner vial into a larger jar containing 5 mL Pentane (antisolvent).
-
Seal the outer jar tightly.[2] Pentane vapors will slowly diffuse into the THF, lowering solubility and forcing crystallization.[2]
Structural Visualization & Logic
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the key interaction networks expected in the crystal lattice.
Caption: Workflow from chemical synthesis to crystallographic feature extraction. Key structural motifs (Acid Dimers, Halogen Bonds) are identified as primary drivers of lattice stability.[2]
References
-
General Synthesis of
-Dimethyl Acids: Creger, P. L. "Metalated Carboxylic Acids.[2] I. Alkylation." Journal of the American Chemical Society, 1967 , 89(10), 2500–2501.[2] Link[2] -
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[2] "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions, 1915 , 107, 1080–1106.[2] Link
-
Crystal Structure of Parent Analog (2,2-dimethyl-3-phenylpropanoic acid): Reported as starting material in Organic Letters, 2012 , 14(5), 1294–1297.[2] Link[2]
-
Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry."[2] Angewandte Chemie International Edition, 2008 , 47(33), 6114–6127.[2] Link[2]
-
Synthesis of Phenylpropanoic Acid Derivatives: Organic Syntheses, 2018 , 95, 328-344. (Methodology adapted for brominated analogs).[2] Link
Sources
- 1. 160232-20-2,2,1,3-benzoxadiazole-5-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Thorpe-Ingold Effect in 2,2-Dimethyl Substituted Hydrocinnamic Acids
[1]
Executive Summary
This guide provides a technical analysis of the Thorpe-Ingold Effect (TIE), also known as the gem-dimethyl effect, specifically within the scaffold of 2,2-dimethyl-3-phenylpropanoic acid (2,2-dimethyl hydrocinnamic acid).[1]
For researchers in medicinal chemistry and physical organic chemistry, this molecule serves as a critical case study.[1] The introduction of the gem-dimethyl group at the
-
Accelerate Cyclization: Enhance the rate of intramolecular ring closure (e.g., to indanones).
-
Constrain Conformation: Lock the molecule into a bioactive "gauche" conformation.
-
Block Metabolism: Prevent
-oxidation and proteolytic degradation.[1]
Mechanistic Foundation: Why the Effect Occurs
The Thorpe-Ingold effect in this scaffold is driven by two synergistic factors: Entropic Acceleration and Angle Compression .[1]
The Reactive Rotamer Effect (Entropic)
In unsubstituted hydrocinnamic acid, the molecule possesses high conformational freedom. The bulky phenyl and carboxyl groups prefer an anti (trans-like) orientation to minimize steric strain, placing the reactive centers far apart.
When the
Angle Compression (Enthalpic)
The bulkier gem-dimethyl groups repel each other, widening the external
Comparative Performance Analysis
The following table compares the physicochemical and kinetic properties of the unsubstituted parent molecule versus the 2,2-dimethyl derivative.
Table 1: Comparative Properties
| Feature | Hydrocinnamic Acid (Unsubstituted) | 2,2-Dimethyl Hydrocinnamic Acid | Impact of TIE |
| Structure | Steric bulk added at | ||
| Cyclization Rate ( | 1.0 (Baseline) | Massive Acceleration. The gem-dimethyl group forces reactive centers together.[1] | |
| Dominant Conformer | Anti (Extended) | Gauche (Bent) | Pre-organization for binding or reaction.[1] |
| Metabolic Stability | Low (Susceptible to | High | Quaternary carbon blocks |
| pKa (approx) | ~4.66 | ~4.80 | Slight increase due to electron-donating inductive effect of methyls.[1] |
| Synthetic Yield (Indanone) | < 40% (often requires high heat) | > 85% (under standard conditions) | Higher efficiency in intramolecular Friedel-Crafts acylation.[1] |
Experimental Protocols
To validate the Thorpe-Ingold effect, we propose a self-validating workflow: Synthesis of the substrate followed by a Kinetic Assay of its cyclization to 2,2-dimethyl-1-indanone.[1]
Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid
Rationale: Direct methylation of phenylacetic acid often leads to mixtures.[1] The most robust route utilizes the high acidity of ethyl isobutyrate and the reactivity of benzyl bromide.
Reagents: Diisopropylamine,
Step-by-Step Protocol:
-
Enolate Formation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C. Add
-BuLi (1.1 eq) dropwise.[1] Stir for 30 min to generate LDA. -
Substrate Addition: Add ethyl isobutyrate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise. Allow the solution to warm slowly to room temperature over 4 hours.
-
Quench & Workup: Quench with sat.
.[1] Extract with diethyl ether.[1][2] Dry organic layer ( ) and concentrate.[1] -
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water containing LiOH (3.0 eq). Reflux for 12 hours. Acidify with 1M HCl to pH 1. Extract with Ethyl Acetate.[1][3]
-
Purification: Recrystallize from Hexane/EtOAc to obtain pure white crystals.
Kinetic Assay: Intramolecular Friedel-Crafts Cyclization
Rationale: This assay measures the rate of ring closure, providing a direct quantitative metric for the Thorpe-Ingold effect.
Reaction:
Protocol:
-
Preparation: Prepare a temperature-controlled oil bath at 60°C (
0.1°C). -
Initiation: Dissolve 100 mg of the acid in 5 mL of Polyphosphoric Acid (PPA). Note: PPA acts as both solvent and catalyst.
-
Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min), withdraw 100
L aliquots. -
Quenching: Immediately quench aliquots into ice-cold water/acetonitrile mixture to stop the reaction.
-
Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient). Monitor the disappearance of the Acid (
min) and appearance of the Indanone ( min). -
Calculation: Plot
vs. time. The slope represents the rate constant . Compare this with the unsubstituted hydrocinnamic acid control.
Applications in Drug Discovery
The 2,2-dimethyl hydrocinnamic acid scaffold is not merely a kinetic curiosity; it is a functional pharmacophore.[1]
Metabolic Blocking
In fatty acid metabolism,
-
Mechanism: The gem-dimethyl group replaces both
-protons with methyls.[1] -
Result: The enzyme cannot abstract a proton, completely blocking the degradative pathway. This extends the half-life (
) of drugs containing this motif.
Peptidomimetics
In peptide design, the flexibility of the backbone often leads to poor binding affinity (high entropic cost upon binding).
-
Mechanism: Incorporating the 2,2-dimethyl motif (similar to Aib - aminoisobutyric acid in peptides) restricts the
and torsion angles. -
Result: The molecule is pre-organized into a helical or turn conformation, reducing the entropy penalty of binding to a receptor.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.[1] Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] Link
-
Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution on the Rates of Formation of Anhydrides. Journal of the American Chemical Society, 82(22), 5858–5865. Link[1]
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][4] Chemical Reviews, 105(5), 1735–1766.[1] Link[1]
-
Allinger, N. L., & Zalkow, V. (1960). Conformational Analysis.[1] VI. The Gem-Dimethyl Effect.[1][5][6][7][8] Journal of Organic Chemistry, 25(5), 701–704.[1] Link[1]
-
Bachmann, W. E., & Struve, W. S. (1940). The Arndt-Eistert Reaction.[1] Organic Reactions, 1, 38. (Reference for general homologation and cyclization principles). Link[1]
Sources
- 1. 2,2-Dimethyl-3-phenylpropanoic acid | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. books.lucp.net [books.lucp.net]
- 7. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
Comparative Guide: 3-(4-Bromophenyl)propanoic Acid vs. 2,2-Dimethyl Analog
Executive Summary
This guide provides a technical comparison between 3-(4-Bromophenyl)propanoic acid (Compound A) and its 2,2-dimethyl analog (Compound B). While both serve as critical building blocks in the synthesis of peptidomimetics, PPAR agonists, and integrin antagonists, the structural introduction of the gem-dimethyl group at the
The primary driver for substituting Compound A with Compound B is the Thorpe-Ingold Effect (gem-dimethyl effect), which restricts conformational freedom to improve target binding affinity and sterically hinders metabolic degradation via
Physicochemical Profile
The introduction of two methyl groups at the
| Feature | Compound A (Linear) | Compound B (Gem-Dimethyl) | Impact of Modification |
| Structure | 3-(4-Bromophenyl)propanoic acid | 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid | Steric bulk increase |
| CAS | 1643-30-7 | 131396-03-3 (Generic Analog) | |
| Molecular Weight | 229.07 g/mol | 257.13 g/mol | +28.06 Da |
| pKa (Calc.) | ~4.66 | ~4.95 | Weaker Acid: Methyl groups are electron-donating (+I effect), destabilizing the carboxylate anion.[1] |
| LogP (Calc.) | ~2.8 | ~3.4 | Higher Lipophilicity: Increased permeability but reduced aqueous solubility. |
| Rotatable Bonds | 3 | 2 | Conformational Restriction: Reduced entropy penalty upon binding. |
| Metabolic Liability | High ( | Low (Steric Block) | Extended Half-life ( |
Mechanistic Insights (The "Why")
The Thorpe-Ingold Effect (Conformational Restriction)
The gem-dimethyl group reduces the bond angle at the central carbon (C2), forcing the phenyl ring and the carboxyl group closer together. This "pre-organization" mimics the bound bioactive conformation of many ligands, reducing the entropic cost of binding to a receptor.
Metabolic Blocking ( -Oxidation)
The primary clearance pathway for linear phenylpropanoic acids is mitochondrial
-
Compound A: Possesses removable
-protons; rapidly degraded. -
Compound B: Quaternary
-carbon lacks protons; completely blocks -oxidation , significantly extending metabolic stability.
Figure 1: The presence of the quaternary center in Compound B prevents the formation of the double bond required for the first step of mitochondrial beta-oxidation.
Synthetic Accessibility & Protocols
The synthesis of these two compounds requires fundamentally different disconnection strategies.
Comparative Synthetic Workflows
-
Route A (Linear): Classical Knoevenagel condensation followed by reduction.
-
Route B (Branched): Requires the generation of a kinetic enolate (LDA) or Reformatsky-type chemistry to install the quaternary center.
Figure 2: Route A relies on aldehyde homologation, while Route B utilizes enolate alkylation.
Experimental Protocol: Synthesis of Compound B
Objective: Synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid via Enolate Alkylation.
Reagents:
-
Ethyl isobutyrate (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
4-Bromobenzyl bromide (1.0 equiv)
-
Anhydrous THF
-
Lithium Hydroxide (LiOH)
Step 1: Alkylation (Kinetic Enolate Formation)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation of ethyl isobutyrate.
-
Electrophile Addition: Dissolve 4-Bromobenzyl bromide (1.0 equiv) in minimal THF and add dropwise to the enolate solution.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The solution will typically turn from pale yellow to cloudy white.
-
Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Dry organics over Na₂SO₄ and concentrate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a 3:1 mixture of MeOH:H₂O.
-
Add LiOH (3.0 equiv) and reflux at 60°C for 12 hours.
-
Acidify to pH 2 with 1N HCl. The product, 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid , will precipitate or can be extracted with DCM.
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography for high purity.
Performance Analysis
Metabolic Stability Data (Simulated)
In microsomal stability assays (Rat Liver Microsomes), the gem-dimethyl analog demonstrates superior stability.
| Parameter | Compound A (Linear) | Compound B (Gem-Dimethyl) | Note |
| Intrinsic Clearance ( | High (>50 µL/min/mg) | Low (<10 µL/min/mg) | Blocked |
| Major Metabolite | Cinnamic acid deriv. (Desaturation) | Benzoic acid deriv. (via | Pathway shift. |
| Half-life ( | < 30 min | > 120 min | Significant durability improvement. |
Application in Drug Design
The 2,2-dimethyl analog is frequently used to:
-
Prevent Epimerization: If the
-carbon were chiral (mono-substituted), it would be prone to racemization in vivo. The gem-dimethyl group is achiral, eliminating this risk. -
Increase Lipophilicity: Useful for crossing the Blood-Brain Barrier (BBB), though it may increase non-specific plasma protein binding.
References
-
Gem-Dimethyl Effect in Drug Design
-
Metabolic Stability Mechanisms
-
Wong, H., et al. (1991). "Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide." Drug Metabolism and Disposition. Link
-
-
Synthetic Methodology (Alkylation)
-
Physicochemical Properties
-
PubChem Compound Summary for CID 21880 (2,2-Dimethyl-3-phenylpropanoic acid). Link
-
Sources
Safety Operating Guide
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid proper disposal procedures
Topic: 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid Proper Disposal Procedures CAS: 186498-30-6 Document Type: Standard Operating Procedure (SOP) Framework
Executive Summary & Chemical Identity
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is a halogenated organic acid intermediate used primarily in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance but to prevent the formation of toxic byproducts (e.g., hydrogen bromide gas) during uncontrolled combustion or incompatible mixing.
Immediate Disposal Classification:
-
Primary Stream: Halogenated Organic Waste (Solid or Liquid).[1]
-
RCRA Status: Non-listed, but characteristically hazardous (Toxic/Irritant). Must be profiled as Halogenated Organic .[1]
-
Critical Restriction: DO NOT mix with strong oxidizers (e.g., Nitric Acid) or non-halogenated solvents if a dedicated halogenated stream exists.
Table 1: Physicochemical & Hazard Data
| Property | Value | Relevance to Disposal |
| CAS Number | 186498-30-6 | Unique identifier for waste profiling. |
| Molecular Formula | C₁₁H₁₃BrO₂ | Contains Bromine ; requires scrubbed incineration. |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires particulate controls. |
| Solubility | Low in water; Soluble in organics (MeOH, DMSO) | Lipophilic; bioaccumulative potential in aquatic systems. |
| Acidity (pKa) | ~4.6 (Predicted) | Weak acid; incompatible with strong bases/cyanides. |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Requires PPE (N95/P100, Nitrile gloves) during handling. |
Hazard Profile & Segregation Logic
The "Why" Behind Segregation
Effective disposal relies on understanding the chemical's fate.
-
Halogen Content (Bromine): When incinerated, this compound releases Hydrogen Bromide (HBr), a corrosive gas. Waste facilities must burn this in incinerators equipped with acid gas scrubbers. Mixing this with non-halogenated fuels (like acetone or ethanol) complicates the combustion process and often incurs higher disposal fees.
-
Acidic Functionality: As a carboxylic acid, it can react exothermically with bases. Accidental mixing with cyanides or sulfides can release toxic gases (HCN, H₂S). Therefore, it must be segregated from "Basic/Caustic" waste streams.
Disposal Decision Framework
The following logic gate determines the correct waste stream based on the physical state of the material.
Figure 1: Decision tree for categorizing 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid waste streams. Note that even non-halogenated solvents become "Halogenated Waste" once this brominated compound is dissolved in them.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential acid corrosion over time.
-
Packaging:
-
Place the solid material directly into the container.
-
Do not compress mechanically (avoids dust generation).
-
If the waste is a fine powder, dampen slightly with mineral oil to suppress dust only if permitted by your waste hauler.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Chemical Components: "3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (100%)."
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from oxidizers.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluent, mother liquors.
-
Segregation:
-
Strict Rule: If the compound is dissolved in any organic solvent (even non-halogenated ones like Methanol), the entire mixture must be classified as Halogenated Organic Waste .
-
Reasoning: The presence of the bromine atom in the solute dictates the incineration method.
-
-
Bulking:
-
Pour into the "Halogenated Solvent" carboy (typically yellow or red safety cans).
-
Incompatibility Check: Ensure the carboy does not contain strong bases (e.g., Sodium Methoxide), which could cause an exothermic neutralization reaction.
-
-
Record Keeping: Log the estimated mass of the acid added to the carboy on the waste tag.
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste stream.
-
Defacing: Cross out the original label and mark "Empty."
-
Disposal: Discard the glass bottle in the standard lab glass trash or recycling, depending on local facility rules for "P-listed" vs. non-listed chemicals (Since this is not P-listed, triple-rinsed glass is usually non-hazardous).
Emergency Spill Response Procedures
In the event of a spill, immediate action is required to prevent respiratory exposure to dust and environmental contamination.
Figure 2: Operational workflow for cleaning up spills of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid.
Critical Note on Cleaning: Do not use bleach (sodium hypochlorite) immediately on the spill. While not violently reactive, mixing acids with bleach releases chlorine gas. Use simple soap and water for final decontamination.[2]
Regulatory Compliance (US/EU Context)
-
US EPA (RCRA):
-
This compound is not explicitly listed on the P or U lists.
-
Generator Responsibility: You must characterize the waste. Due to the halogen content and toxicity, it fails the "Non-Hazardous" criteria.
-
Waste Code: If the pH of a solution is < 2, apply D002 (Corrosive). Otherwise, label as "Non-RCRA Regulated Hazardous Waste" (unless state-specific codes apply, e.g., California or Texas waste codes for organic solids).
-
-
EU Waste Framework Directive:
-
EWC Code: Likely 07 05 13 * (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).
-
References
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.[3] Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (Compound Summary). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid
Executive Summary & Immediate Action
Audience: Drug Discovery Chemists, Process Engineers, and HSE Officers.
Handling 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid requires a containment strategy focused on particulate control and dermal protection . While this compound is generally classified as an irritant (H315, H319, H335) and harmful if swallowed (H302), its status as a halogenated pharmaceutical intermediate demands strict adherence to "Universal Precautions for Novel Compounds."
Critical Safety Baseline:
-
Primary Hazard: Respiratory tract irritation from micronized dust and severe eye irritation.
-
Operational Rule: All open-container manipulations must occur inside a certified chemical fume hood.
-
Disposal: Must be segregated into Halogenated Organic Waste streams due to the bromine substituent.
Hazard Analysis & Mechanistic Insight
To select the correct PPE, we must understand the causality of the hazard, not just the regulation.
The Chemical Architecture of Risk
-
Carboxylic Acid Moiety: The acidic headgroup (
) is responsible for immediate local irritation to mucous membranes (eyes, nose, throat) upon contact with moisture. -
Bromine Substituent: The heavy halogen atom increases lipophilicity. While the solid itself has low dermal permeation, once dissolved in organic solvents (e.g., Dichloromethane, DMSO), the solvent acts as a carrier , driving the brominated compound through the skin barrier.
-
Physical State (Solid Powder): The dimethyl substitution adds steric bulk, often resulting in a crystalline solid that can hold static charge. This increases the risk of "fly-away" dust during weighing, making inhalation the highest probability exposure route.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via GI tract. |
| Skin Irritation | H315 | Causes skin irritation | Acid-mediated tissue denaturation. |
| Eye Irritation | H319 | Causes serious eye irritation | pH drop on ocular surface; abrasive damage. |
| STOT-SE | H335 | Respiratory irritation | Inhalation of reactive dust particles. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Self-Validating System : the user must verify the integrity of the barrier before and during use.
Hand Protection: The "Solvent Carrier" Rule
Standard: Nitrile Rubber (0.11 mm minimum thickness). High-Risk (Solutions): Double-gloving or Laminate (Silver Shield) under Nitrile.
-
Scientific Rationale: The solid acid does not permeate nitrile rapidly. However, if you dissolve this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) , the solvent will breach standard nitrile gloves in <5 minutes, carrying the brominated acid with it.
-
Validation Step: Before donning, inflate the glove with air and compress to check for pinhole leaks.
Eye & Face Protection
Standard: Chemical Splash Goggles (ANSI Z87.1+). Low-Risk (Closed System): Safety Glasses with side shields.[1]
-
Scientific Rationale: Safety glasses allow air gaps. Because H335 (Respiratory Irritation) often correlates with mucosal irritation, fine dust can bypass glasses and irritate the eyes. Goggles provide a sealed environment.
Respiratory Protection
Primary: Engineering Control (Fume Hood). Secondary (Emergency/Spill): N95 or P100 Particulate Respirator.
-
Scientific Rationale: The vapor pressure of the solid is negligible. The risk is particulate. A fume hood with a face velocity of 0.5 m/s (100 fpm) captures these particles effectively.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Operational Workflow & Handling
Weighing (The Critical Step)
Static electricity is the enemy here. The hydrophobic dimethyl and phenyl groups make the powder prone to static cling.
-
Preparation: Place the balance inside the fume hood or use a powder containment enclosure.
-
Static Mitigation: Use an ionizing fan or an antistatic gun on the weighing boat/spatula before touching the powder.
-
Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to minimize dust clouds.
Solubilization
-
Add Solvent to Solid: Always add the liquid to the powder, not the powder to the liquid, to prevent "puffing" of the solid into the air.
-
Exotherm Check: While this acid is not vigorously reactive, always monitor temperature when adding basic catalysts (e.g., triethylamine) as acid-base neutralization is exothermic.
Spill Response
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Solution Spill: Absorb with vermiculite or spill pads. Treat as halogenated waste.[2]
Disposal Protocol: The Halogen Rule
Because this molecule contains Bromine (Br) , it cannot be incinerated in standard fuel-blending streams used for non-halogenated organics.
-
Correct Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly list "3-(4-Bromophenyl)-2,2-dimethylpropanoic acid" on the tag. Do not just write "Organic Waste."
-
Why? Burning halogenated compounds creates acidic gases (HBr) and potentially dioxins if not incinerated at specific high temperatures with scrubbers.
Figure 2: Waste segregation logic ensuring compliance with environmental regulations.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (Compound CID 12832863). National Library of Medicine. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
